molecular formula C12H11F2N3 B13437247 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13437247
M. Wt: 235.23 g/mol
InChI Key: CCFJHLNFRXLQSO-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds can yield the desired heterocyclic structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11F2N3

Molecular Weight

235.23 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H11F2N3/c13-8-1-2-10(14)9(5-8)11-6-16-12-7-15-3-4-17(11)12/h1-2,5-6,15H,3-4,7H2

InChI Key

CCFJHLNFRXLQSO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C3=C(C=CC(=C3)F)F)CN1

Origin of Product

United States

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